3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester
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Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the desired purity of the final product .
Chemical Reactions Analysis
3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can influence its binding affinity and reactivity, affecting the overall biological activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert their effects .
Comparison with Similar Compounds
3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester can be compared with other similar compounds, such as:
Benzeneacetic acid, methyl ester: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
4-Hydroxy-3-methoxy-benzeneacetic acid, methyl ester: Contains additional functional groups that can affect its biological activity and applications.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-(3-fluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |
InChI Key |
JQSDDXXKNUEUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)OC |
Origin of Product |
United States |
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